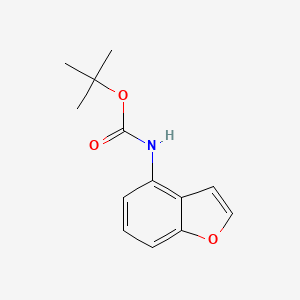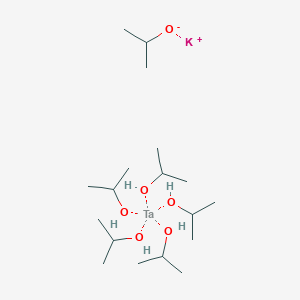
Potassium tantalum isopropoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium tantalum isopropoxide is an organometallic compound with the chemical formula KTa[OCH(CH₃)₂]₃. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is used in various applications, including thin film deposition, industrial chemistry, and pharmaceuticals .
Méthodes De Préparation
Potassium tantalum isopropoxide can be synthesized through several methods. One common method involves the reaction of tantalum pentachloride (TaCl₅) with potassium isopropoxide (K[OCH(CH₃)₂]) in an inert atmosphere. The reaction is typically carried out in a solvent such as toluene or hexane, and the product is purified by distillation or recrystallization .
Another method involves the sol-gel process, where tantalum alkoxides are hydrolyzed and condensed to form a gel, which is then dried and calcined to produce the desired compound . Industrial production methods often involve large-scale reactions in controlled environments to ensure high purity and yield .
Analyse Des Réactions Chimiques
Potassium tantalum isopropoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tantalum oxide (Ta₂O₅) in the presence of oxygen or other oxidizing agents.
Reduction: It can be reduced to lower oxidation states of tantalum using reducing agents such as hydrogen or lithium aluminum hydride.
Substitution: The isopropoxide ligands can be substituted with other alkoxide or halide ligands under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen, and various alkoxides. The major products formed from these reactions include tantalum oxides, reduced tantalum species, and substituted tantalum alkoxides .
Applications De Recherche Scientifique
Potassium tantalum isopropoxide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of potassium tantalum isopropoxide involves the interaction of the tantalum center with various molecular targets. The compound can undergo hydrolysis and condensation reactions to form tantalum oxides, which can further react with other species to form complex structures. The molecular pathways involved include the formation of metal-oxygen bonds and the coordination of tantalum with other ligands .
Comparaison Avec Des Composés Similaires
Potassium tantalum isopropoxide can be compared with other similar compounds, such as:
Tantalum (V) isopropoxide: Similar in structure but lacks the potassium ion, making it less reactive in certain applications.
Lithium tantalum isopropoxide: Contains lithium instead of potassium, which can lead to different reactivity and applications.
Niobium potassium isopropoxide: Contains niobium instead of tantalum, which has different chemical properties and applications.
The uniqueness of this compound lies in its combination of tantalum and potassium, which provides unique reactivity and properties for various applications .
Propriétés
Formule moléculaire |
C18H47KO6Ta |
|---|---|
Poids moléculaire |
579.6 g/mol |
Nom IUPAC |
potassium;propan-2-ol;propan-2-olate;tantalum |
InChI |
InChI=1S/5C3H8O.C3H7O.K.Ta/c6*1-3(2)4;;/h5*3-4H,1-2H3;3H,1-2H3;;/q;;;;;-1;+1; |
Clé InChI |
KGJURJWMJFVCQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)[O-].[K+].[Ta] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


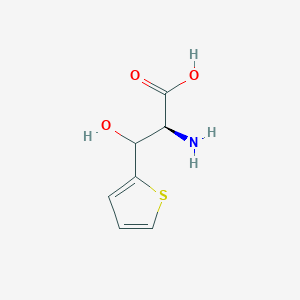
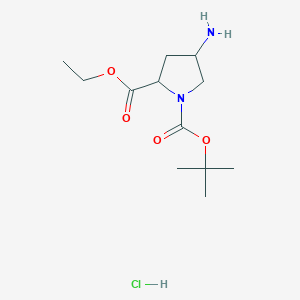
![6'-amino-5-chloro-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B13820888.png)
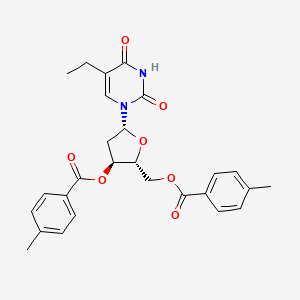
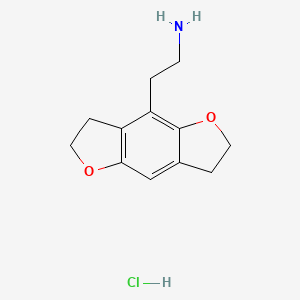
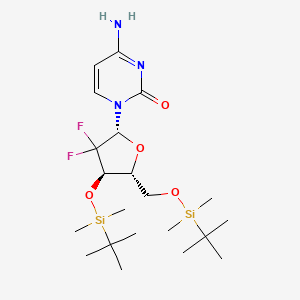
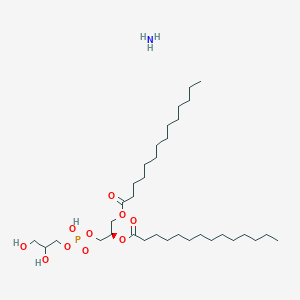

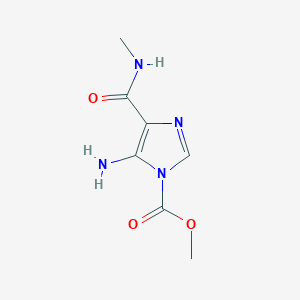
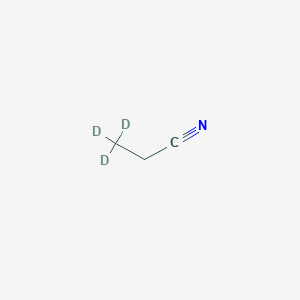
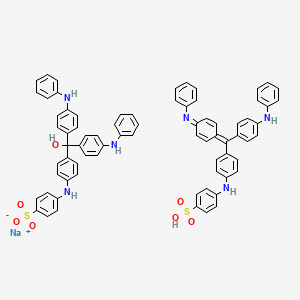
![3-[(2Z)-5-chloro-2-[[(3E)-3-[[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate;triethylazanium](/img/structure/B13820943.png)
![6-Bromo-2-(4-nitro-phenyl)-imidazo[1,2-a]pyrmidine](/img/structure/B13820950.png)
